Cas no 830-79-5 (2,4,6-Trimethoxybenzaldehyde)

2,4,6-Trimethoxybenzaldehyde structure
2,4,6-Trimethoxybenzaldehyde structure
Produktname:2,4,6-Trimethoxybenzaldehyde
CAS-Nr.:830-79-5
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00003313
CID:40033
PubChem ID:70019

2,4,6-Trimethoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4,6-Trimethoxybenzaldehyde
    • Phloroglucinaldehyde trimethyl ether
    • PHLOROGLUCINOL ALDEHYDE TRIMETHYL ETHER
    • TIMTEC-BB SBB000351
    • Benzaldehyde, 2,4,6-trimethoxy-
    • 2,4,6-Trimethoxybenz
    • 2,3-DIMETHOXY NAPHTHALENE
    • 2,4,5-(MeO)3C6H2CHO
    • 2,4,6-(MeO)3-C6H2-CHO
    • 2,4,6-trimethyoxybenzaldehyde
    • Benzaldehyde,2,4,6-trimethoxy
    • EINECS 212-598-2
    • 2,4,6-Trimethoxybenzaldehyde (ACI)
    • EN300-17219
    • MFCD00003313
    • 2,4,6-Trimethoxybenzaldehyde, 98%
    • CS-W009225
    • AC-12837
    • BCP33590
    • Z56899127
    • AB-131/40897219
    • AKOS000120758
    • AM20050246
    • A840500
    • F0001-2130
    • SCHEMBL34873
    • ZB1376
    • 2,4,6-trimethoxybenz-aldehyde
    • T2651
    • 2,4,6-Trimethoxy-benzaldehyde
    • A842494
    • SY015346
    • W-104152
    • InChI=1/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • FT-0633009
    • NS00038236
    • CK2089
    • UNII-JD365X6J84
    • CHEMBL2234486
    • DTXSID70232119
    • BRN 1956051
    • AI3-36672
    • CRBZVDLXAIFERF-UHFFFAOYSA-
    • AS-14420
    • A840488
    • 830-79-5
    • JD365X6J84
    • 2,4,6-Trimethoxybenzaldehyde,97%
    • STL373484
    • DTXCID20154610
    • BBL027431
    • DB-019837
    • 4-08-00-02717 (Beilstein Handbook Reference)
    • MDL: MFCD00003313
    • Inchi: 1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • InChI-Schlüssel: CRBZVDLXAIFERF-UHFFFAOYSA-N
    • Lächelt: O=CC1C(OC)=CC(OC)=CC=1OC
    • BRN: 1956051

Berechnete Eigenschaften

  • Genaue Masse: 196.07400
  • Monoisotopenmasse: 196.074
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 169
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 44.8A^2
  • XLogP3: 1.3
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.2166 (rough estimate)
  • Schmelzpunkt: 115-120 °C (lit.)
  • Siedepunkt: 339.1°C at 760 mmHg
  • Flammpunkt: 151.3℃
  • Brechungsindex: 1.5550 (estimate)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 44.76000
  • LogP: 1.52490
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Air Sensitive

2,4,6-Trimethoxybenzaldehyde Sicherheitsinformationen

2,4,6-Trimethoxybenzaldehyde Zolldaten

  • HS-CODE:2912499000
  • Zolldaten:

    China Zollkodex:

    2912499000

    Übersicht:

    2912499000. Andere Aldehydether\Aldehyde, Phenole und Aldehyde, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aussehen von Tetraformaldehyd

    Zusammenfassung:

    2912499000. andere Aldehydether, Aldehydphenole und Aldehyde mit anderer Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:9,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

2,4,6-Trimethoxybenzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T490A-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
5g
¥105.0 2022-06-10
Enamine
EN300-17219-50.0g
2,4,6-trimethoxybenzaldehyde
830-79-5 98%
50g
$84.0 2023-05-01
Life Chemicals
F0001-2130-0.5g
2,4,6-trimethoxybenzaldehyde
830-79-5 95%+
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
25g
¥118.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
5g
¥30.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0460-100G
2,4,6-trimethoxybenzaldehyde
830-79-5 97%
100g
¥ 448.00 2023-04-13
TRC
T795835-10g
2,4,6-Trimethoxybenzaldehyde
830-79-5
10g
$ 127.00 2023-09-05
Chemenu
CM255207-500g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
500g
$374 2021-06-16
TRC
T795835-50g
2,4,6-Trimethoxybenzaldehyde
830-79-5
50g
$ 173.00 2023-09-05
Chemenu
CM255207-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
100g
$102 2021-06-16

2,4,6-Trimethoxybenzaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  ABTS Catalysts: Laccase Solvents: Water
Referenz
Comparing the catalytic efficiency of some mediators of laccase
Fabbrini, Maura; et al, Journal of Molecular Catalysis B: Enzymatic, 2002, 16(5-6), 231-240

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, 60 - 70 °C
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referenz
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referenz
Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane
Betterley, Nolan M.; et al, Synthesis, 2018, 50(10), 2033-2040

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Toluene ;  90 °C
Referenz
Highly dispersed palladium nanoparticles supported on an imidazolium-based ionic liquid polymer: an efficient catalyst for oxidation of alcohols
Karimi, Z.; et al, Russian Chemical Bulletin, 2022, 71(6), 1194-1203

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine Solvents: DMSO-d6 ;  rt → 120 °C; 12 h, 120 °C
Referenz
Triphenylphosphine/Triethylamine-Mediated Decarboxylation of α-Oxocarboxylic Acids and Application in a One-Pot Synthesis of Deuterated Aldehydes.
Niu, Guang-Hao; et al, Asian Journal of Organic Chemistry, 2016, 5(1), 57-61

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Phosphorus oxychloride ;  15 - 20 min, 0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, 0 °C
Referenz
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; et al, Tetrahedron, 2018, 74(38), 5089-5101

Synthetic Routes 7

Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referenz
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Triethyl orthoformate Solvents: Dichloromethane
1.2 Reagents: Water
Referenz
First reactions of dialkoxycarbenium tetrafluoroborates with pyrroles, 5H-dibenz[b,f]azepines, and electron-rich arenes
Pindur, U.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1563-8

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1 h
1.2 45 min
1.3 Reagents: Ammonium chloride Solvents: Water ;  2 h
Referenz
Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations
Ramos-Tomillero, Ivan; et al, Molecules, 2015, 20(4), 5409-5422

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  45 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9 - 10
Referenz
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; et al, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium Solvents: Toluene ;  11 h, 90 °C
Referenz
Palladium pincer complex incorporation onto the Fe3O4-entrapped crosslinked multilayered polymer as a high loaded nanocatalyst for oxidation
Zohreh, Nasrin; et al, Journal of Molecular Liquids, 2018, 266, 393-404

Synthetic Routes 14

Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether
Referenz
Alkyl-oxygen fission in carboxylic esters. XI. Reactions of secondary alcohols containing the 2,4,6-trimethoxyphenyl radical
Kenyon, J.; et al, Journal of the Chemical Society, 1952, 4964, 4964-9

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Referenz
Mescaline analogs. I. 2,4,6-Trialkoxyphenethylmines
Benington, F.; et al, Journal of Organic Chemistry, 1954, 19, 11-16

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Silver triflate Solvents: Dichloromethane ;  -78 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Referenz
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate
Ohsawa, Kosuke; et al, Journal of Organic Chemistry, 2013, 78(7), 3438-3444

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 min, 40 - 50 °C
1.2 15 min, 70 °C
1.3 Solvents: Water ;  1 h, cooled
Referenz
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling
Gallardo-Godoy, Alejandra; et al, Journal of Medicinal Chemistry, 2005, 48(7), 2407-2419

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referenz
New convenient synthesis of 8-C-methylated homoisoflavones and analysis of their structure by NMR and tandem mass spectrometry
Yadav, Santosh Kumar, International Journal of Organic Chemistry, 2021, 11(1), 46-54

Synthetic Routes 20

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 2 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  cooled; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, neutralized
Referenz
Synthesis of stable free radicals as potential organic metals. Synthesis of oxygenated indacene derivatives. Reactions of aromatic poly(N,N-dimethylamides) with electrophiles
Armstrong, Mark Wayne, 1983, , ,

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referenz
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Referenz
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Synthetic Routes 24

Reaktionsbedingungen
Referenz
Photosensitized electron-transfer reaction of 3-aryl-2-methyloxaziridine: direct deoxygenation from the isomeric arylnitrone
Iwano, Yasunori; et al, Bulletin of the Chemical Society of Japan, 1994, 67(8), 2348-50

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  12 h, 40 °C
Referenz
Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N-S Bond Activation of Sulfonamides
Zhen, Jingsong; et al, ACS Catalysis, 2022, 12(3), 1986-1991

2,4,6-Trimethoxybenzaldehyde Raw materials

2,4,6-Trimethoxybenzaldehyde Preparation Products

2,4,6-Trimethoxybenzaldehyde Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
Bestellnummer:1934777
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Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04
Preis ($):discuss personally
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Amadis Chemical Company Limited
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
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(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
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